2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the thiadiazole ring: The thiadiazole ring can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative.
Coupling of the pyridine and thiadiazole rings: The final step involves the coupling of the pyridine and thiadiazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and heterocyclic compounds.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propionamide
Uniqueness
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and thiadiazole groups enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug design.
Properties
Molecular Formula |
C24H19N5OS2 |
---|---|
Molecular Weight |
457.6g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H19N5OS2/c1-2-22-28-29-24(32-22)27-21(30)15-31-23-19(14-25)18(16-9-5-3-6-10-16)13-20(26-23)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3,(H,27,29,30) |
InChI Key |
XPUYMLWNAXARMN-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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